4-Ethyl-1,2-oxazole-3-carbaldehyde
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Overview
Description
4-Ethyl-1,2-oxazole-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.127. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
4-Ethyl-1,2-oxazole-3-carbaldehyde is involved in various chemical synthesis processes. For instance, it participates in reactions leading to the formation of complex structures like oxazolo[3,2-a]indoles. Such reactions exhibit interesting chemical properties, including unexpected ring-opening mechanisms in certain conditions, as demonstrated in the synthesis of tricyclic systems from related compounds (Suzdalev et al., 2011).
Formation of Hemiaminals and Dimerization
Certain derivatives of this compound, particularly those with aromatic substituents, have been observed to dimerize in solid states to form carbonyl-free hemiaminals. This phenomenon is influenced by the electronic and structural nature of the substituents, demonstrating the compound’s versatility in different chemical environments (Browne, 1971).
Antimicrobial and Antioxidant Applications
Derivatives of this compound have potential antimicrobial and antioxidant applications. For example, certain triazolyl pyrazole derivatives synthesized from related compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring the potential biomedical applications of such derivatives (Bhat et al., 2016).
Catalysis and Stereoselectivity
The compound's derivatives are used in catalytic processes, particularly in reactions that require enantioselective synthesis. The steric and electronic effects of substrates have a significant impact on the stereoselectivity of these reactions, indicating the compound's role in facilitating complex catalytic processes (Togni & Pastor, 1989).
Complexation with Metals
This compound is involved in forming complexes with metals, leading to various applications in materials science and catalysis. For example, its derivatives have been used to synthesize silver(I) and palladium(II) complexes, which are characterized by interesting structural and chemical properties (Ghassemzadeh et al., 2008).
Mechanism of Action
Mode of Action
Oxazole derivatives are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of biochemical processes, including the formation of oximes and hydrazones .
Action Environment
The action, efficacy, and stability of 4-Ethyl-1,2-oxazole-3-carbaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment .
Properties
IUPAC Name |
4-ethyl-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5-4-9-7-6(5)3-8/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNNTPNYAQRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.